1-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride

Description

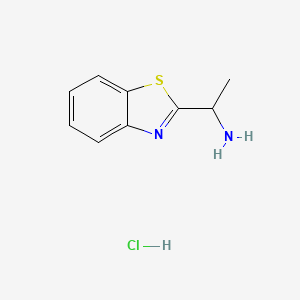

1-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride is a heterocyclic amine hydrochloride derivative featuring a benzothiazole core linked to an ethanamine side chain. The benzothiazole moiety consists of a benzene ring fused to a thiazole (a five-membered ring containing nitrogen and sulfur). The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S.ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;/h2-6H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFNLUOAQQCKBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2S1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde under specific reaction conditions. One common method includes the use of microwave irradiation to facilitate the reaction . Industrial production methods may involve the use of specialized equipment and reagents to ensure high yield and purity.

Chemical Reactions Analysis

1-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Research and Biochemical Reactions

- Benzothiazole derivatives play a significant role in biochemical reactions due to their ability to interact with various enzymes, proteins, and other biomolecules.

- They can inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response.

Anti-inflammatory and Analgesic Activities

- Similar benzothiazole derivatives have demonstrated anti-inflammatory and analgesic activities.

- They are known to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid.

Antimicrobial Activity

- Benzothiazole derivatives have been reported to possess antimicrobial properties, with in vitro studies showing the ability to inhibit the growth of various bacteria and fungi.

- Some compounds have demonstrated effectiveness against resistant strains of bacteria.

Anticancer Activity

- In cancer cells, some benzothiazole derivatives have demonstrated cytotoxic effects, leading to cell death through apoptosis.

Molecular Docking Studies

- Molecular docking studies suggest that certain benzothiazole derivatives can bind effectively to enzymes involved in bacterial cell wall synthesis, suggesting a mechanism for their antimicrobial action.

Structural Information

Here is the structural information available for "1-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride" :

- Molecular Formula:

- Molecular Weight: 214.72 g/mol

- IUPAC Name: 1-(1,3-benzothiazol-2-yl)ethanamine;hydrochloride

- InChI: InChI=1S/C9H10N2S.ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;/h2-6H,10H2,1H3;1H

- InChIKey: VQFNLUOAQQCKBK-UHFFFAOYSA-N

- SMILES: CC(C1=NC2=CC=CC=C2S1)N.Cl

Safety and Toxicity

- The safety profile of similar compounds indicates potential toxicity, being classified as harmful if swallowed and may cause skin irritation.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₉H₁₁ClN₂S (base: C₉H₁₀N₂S, MW 178.26; HCl adds 36.46 g/mol)

- Molecular Weight : ~214.71 g/mol

- Structural Features : Unsubstituted benzothiazole ring, ethanamine chain, hydrochloride counterion .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related analogs:

Solubility and Stability

- Hydrochloride Salts: Enhance aqueous solubility (e.g., target compound vs. free base). Dihydrochloride salts (e.g., benzimidazole analog) offer higher solubility than monohydrochlorides .

- Halogen Substituents : Chloro and fluoro groups increase electronegativity, improving stability against metabolic degradation .

- Lipophilic Groups : Trifluoromethyl and benzyl substituents enhance membrane permeability but may reduce water solubility .

Biological Activity

1-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

This compound is synthesized through the condensation of 2-aminobenzenethiol with appropriate aldehydes under specific conditions. One common method involves microwave irradiation to enhance reaction efficiency and yield. The compound's structure is characterized by the presence of a benzothiazole ring, which is known for its pharmacological properties.

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. A summary of its antibacterial activity is presented in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 40 µg/mL |

| Pseudomonas aeruginosa | 60 µg/mL |

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown potential in anticancer research. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation. The mechanisms appear to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. These interactions may modulate enzyme activities or receptor functions, leading to various biochemical responses. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes essential for bacterial survival or cancer cell proliferation.

- Receptor Modulation : It could potentially interact with cellular receptors, influencing signaling pathways related to growth and survival.

Case Studies

-

Antimicrobial Efficacy

A study conducted by Desmukh et al. (2011) evaluated several benzothiazole derivatives for their antibacterial properties. Among these, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent in infectious diseases . -

Anticancer Activity

In vitro studies have shown that the compound effectively induces apoptosis in breast cancer cell lines. Research published in MDPI highlighted that derivatives of benzothiazoles can selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.